2-(1-(2,4-dichlorobenzyl)piperidin-4-yl)-1H-benzo[d]imidazole
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Overview
Description
2-(1-(2,4-dichlorobenzyl)piperidin-4-yl)-1H-benzo[d]imidazole is a synthetic organic compound that combines a piperidine ring with a benzimidazole moiety
Mechanism of Action
Target of Action
Similar compounds have been reported to interact with the nlrp3 inflammasome .
Mode of Action
It’s suggested that similar compounds inhibit nlrp3-dependent pyroptosis and il-1β release .
Biochemical Pathways
It’s suggested that similar compounds may inhibit the nlrp3 inflammasome pathway .
Result of Action
Similar compounds have been reported to inhibit nlrp3-dependent pyroptosis and il-1β release .
Biochemical Analysis
Biochemical Properties
2-(1-(2,4-dichlorobenzyl)piperidin-4-yl)-1H-benzo[d]imidazole plays a crucial role in biochemical reactions by interacting with specific enzymes and proteins. It has been shown to inhibit the activity of certain enzymes, such as the NLRP3 inflammasome, which is involved in inflammatory responses . The compound binds to the NLRP3 protein, preventing its activation and subsequent release of pro-inflammatory cytokines like interleukin-1β . Additionally, this compound interacts with other biomolecules, including ATPase, to modulate cellular energy metabolism .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to inhibit the release of interleukin-1β in THP-1 cells, a type of human macrophage, thereby reducing inflammation . Furthermore, this compound affects gene expression by downregulating pro-inflammatory genes and upregulating anti-inflammatory genes .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. The compound binds to the NLRP3 protein, inhibiting its ATPase activity and preventing the formation of the NLRP3 inflammasome complex . This inhibition leads to a decrease in the release of pro-inflammatory cytokines, thereby exerting anti-inflammatory effects . Additionally, this compound modulates gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that this compound maintains its anti-inflammatory effects in both in vitro and in vivo models . Prolonged exposure to the compound may lead to adaptive cellular responses, such as changes in gene expression and cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits potent anti-inflammatory effects without significant toxicity . At higher doses, this compound may cause adverse effects, such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, with a specific dosage range required to achieve optimal therapeutic benefits while minimizing toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to modulate metabolic flux and metabolite levels. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 play a crucial role in the oxidation and conjugation of this compound, leading to the formation of metabolites that are excreted via the kidneys .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound is known to bind to plasma proteins, which facilitates its distribution throughout the body . Additionally, transporters such as P-glycoprotein play a role in the cellular uptake and efflux of this compound, influencing its localization and accumulation in various tissues .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with cytoplasmic proteins and enzymes . Additionally, this compound may be targeted to specific cellular compartments, such as the mitochondria, through post-translational modifications and targeting signals . These localization patterns are essential for the compound’s ability to modulate cellular processes and exert its biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(2,4-dichlorobenzyl)piperidin-4-yl)-1H-benzo[d]imidazole typically involves the following steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized by reacting 2,4-dichlorobenzyl chloride with piperidine under basic conditions, often using a base like sodium hydroxide or potassium carbonate.
Coupling with Benzimidazole: The piperidine intermediate is then coupled with benzimidazole. This step usually involves a condensation reaction facilitated by a dehydrating agent such as phosphorus oxychloride (POCl₃) or a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
In an industrial setting, the production of this compound would be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions would be optimized for temperature, pressure, and solvent choice to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the piperidine ring, potentially converting it to a more saturated form.
Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the chlorine atoms.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield benzimidazole N-oxides, while substitution could produce a variety of derivatives with different functional groups replacing the chlorine atoms.
Scientific Research Applications
2-(1-(2,4-dichlorobenzyl)piperidin-4-yl)-1H-benzo[d]imidazole has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules with potential pharmaceutical applications.
Biology: The compound is studied for its interactions with biological targets, such as enzymes and receptors.
Medicine: Research is ongoing to explore its potential as an antimicrobial, antifungal, or anticancer agent.
Industry: It can be used in the development of new materials with specific chemical properties.
Comparison with Similar Compounds
Similar Compounds
1-(2,4-dichlorobenzyl)-4-(1H-benzo[d]imidazol-2-yl)piperidine: Similar structure but with different positioning of the benzimidazole moiety.
2-(1-(2,4-dichlorophenyl)piperidin-4-yl)-1H-benzo[d]imidazole: Similar but with a phenyl group instead of a benzyl group.
Uniqueness
The unique combination of the piperidine ring and benzimidazole moiety in 2-(1-(2,4-dichlorobenzyl)piperidin-4-yl)-1H-benzo[d]imidazole provides distinct chemical properties and biological activities compared to its analogs. This uniqueness makes it a valuable compound for further research and potential therapeutic applications.
Properties
IUPAC Name |
2-[1-[(2,4-dichlorophenyl)methyl]piperidin-4-yl]-1H-benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19Cl2N3/c20-15-6-5-14(16(21)11-15)12-24-9-7-13(8-10-24)19-22-17-3-1-2-4-18(17)23-19/h1-6,11,13H,7-10,12H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJZRDCCWSAGXRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NC3=CC=CC=C3N2)CC4=C(C=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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